molecular formula C9H9NO5 B8815308 4-Methoxy-3-nitrophenyl acetate CAS No. 39653-87-7

4-Methoxy-3-nitrophenyl acetate

Cat. No.: B8815308
CAS No.: 39653-87-7
M. Wt: 211.17 g/mol
InChI Key: XUZGGGXQVSZPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-nitrophenyl acetate (CAS 10463-20-4) is an aromatic ester featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position, with an acetyloxy (-OAc) ester at the 1-position.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-3-nitrophenyl acetate, and how can purity be validated?

The synthesis typically involves acetylation of 4-methoxy-3-nitrophenol using acetyl chloride or acetic anhydride under basic conditions. For example, ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate was synthesized by reacting 3-nitro-4-methoxyaniline with ethyl 2-(chlorosulfonyl)acetate (80% yield), characterized via 1^1H NMR and HRMS . Purity validation should combine chromatographic (HPLC, TLC) and spectroscopic methods (NMR, HRMS). For nitroaromatic compounds, monitor byproducts like deacetylated or reduced derivatives using HPLC–MS/MS with internal standards (e.g., isotopically labeled analogs) .

Q. What solvent systems are recommended for improving solubility in experimental protocols?

Polar aprotic solvents (e.g., DMSO, DMF) or methanol/water mixtures are effective for dissolving nitroaromatic esters. Evidence for similar compounds (e.g., 4-methoxy-3-nitrophenol standard solutions) recommends methanol as a solvent due to its compatibility with nitro groups and stability at 0–6°C . For aqueous systems, use co-solvents like acetonitrile (≤20% v/v) to prevent precipitation .

Q. How should stability be assessed under varying storage conditions?

Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline buffers) stress. Monitor degradation via HPLC–MS/MS, noting nitro group reduction (common in acidic conditions) or ester hydrolysis. For long-term storage, refrigerate at 0–6°C in amber vials to prevent photodegradation and moisture uptake, as recommended for nitrophenol derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

Discrepancies may arise from residual solvents, tautomerism, or isotopic patterns. For example, 1^1H NMR of ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate showed a singlet at δ 3.94 ppm for the CH2_2 group, corroborated by HRMS ([M+H]+^+ m/z 319.0535) . Use deuterated solvents to eliminate solvent peaks and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) .

Q. What mechanistic insights explain the reactivity of the nitro group in catalytic reductions?

The nitro group in this compound can be selectively reduced to an amine using Pd/C under H2_2 gas. The methoxy group’s electron-donating effect stabilizes the intermediate nitroso compound, directing reduction to proceed without ester cleavage. This selectivity is critical for synthesizing intermediates like N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline . Monitor reaction progress via in situ IR spectroscopy to detect NH stretching vibrations post-reduction.

Q. How can degradation pathways be modeled to predict shelf-life in biological assays?

Apply kinetic modeling (e.g., first-order decay) to degradation data from stress studies. For instance, ester hydrolysis follows pseudo-first-order kinetics in aqueous buffers, with rate constants dependent on pH. Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated thermal data. For biological assays, validate stability in cell culture media (e.g., DMEM + 10% FBS) over 24–48 hours .

Q. What strategies address low recovery rates in solid-phase extraction (SPE) for quantitative analysis?

Optimize SPE sorbent chemistry: Hydrophilic-lipophilic balance (HLB) cartridges are effective for nitroaromatic esters. Precondition with methanol followed by pH 7 buffer to retain the compound. Elute with ethyl acetate:acetonitrile (70:30), achieving >90% recovery for similar nitrophenyl derivatives . Include deuterated internal standards (e.g., d3_3-labeled analogs) to correct for matrix effects in LC–MS/MS .

Q. Methodological Notes

  • Spectral Contradictions : Always cross-validate with multiple techniques (e.g., NMR, HRMS, IR) and computational tools .
  • Reduction Selectivity : Use controlled H2_2 pressure (1–3 atm) and low catalyst loading (5% Pd/C) to avoid over-reduction .
  • Degradation Modeling : Employ software like Phoenix WinNonlin for kinetic parameter estimation .

Comparison with Similar Compounds

The following compounds share structural similarities with 4-methoxy-3-nitrophenyl acetate, differing in substituents, functional groups, or scaffold modifications. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physical Properties of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
This compound 10463-20-4 C₉H₉NO₅ 211.17 4-OCH₃, 3-NO₂, 1-OAc Not reported Electronically polarized aromatic ring
Methyl 2-(4-methoxy-3-nitrophenyl)acetate 34837-88-2 C₁₀H₁₁NO₅ 225.20 4-OCH₃, 3-NO₂, 1-CH₂COOCH₃ Not reported Higher lipophilicity due to methyl ester
2-(3-Methoxy-4-nitrophenyl)acetic acid 5803-22-5 C₉H₉NO₅ 211.17 3-OCH₃, 4-NO₂, 1-CH₂COOH Not reported Acidic (carboxylic acid group)
4-Formyl-2-methoxy-3-nitrophenyl acetate 2698-69-3 C₁₀H₉NO₇ 255.18 2-OCH₃, 3-NO₂, 4-OAc, 1-CHO Not reported Reactive aldehyde group
N-[4-(Acetyloxy)-2-nitrophenyl]acetamide 2243-69-8 C₁₀H₁₀N₂O₅ 238.20 4-OAc, 2-NO₂, 1-NHAc Not reported Amide functionality
3-(4-Methoxy-3-nitrophenyl)-1H-pyrazole derivatives (e.g., 4b, 4c) Not provided Varies Varies Pyrazole core with 4-OCH₃, 3-NO₂ 121–133 Heterocyclic scaffold

Structural and Electronic Differences

  • Substituent Position and Electronic Effects: The relative positions of methoxy and nitro groups significantly alter electronic properties. In this compound, the para-methoxy group donates electrons via resonance, while the meta-nitro group withdraws electrons, creating a polarized ring system.
  • Functional Group Variations :
    • Methyl 2-(4-methoxy-3-nitrophenyl)acetate (CAS 34837-88-2) replaces the acetyloxy group with a methyl ester-linked acetic acid chain, increasing lipophilicity and altering hydrolysis kinetics .
    • 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS 2698-69-3) introduces a formyl (-CHO) group, enhancing reactivity toward nucleophiles (e.g., in condensation reactions) compared to the parent acetate .

Preparation Methods

Nitration of Acetylated Vanillin Derivatives

Synthetic Route from Acetyl Vanillin

A widely cited method involves the nitration of acetyl vanillin (3-methoxy-4-acetoxybenzaldehyde) as a precursor . The reaction proceeds in dichloroethane or chloroform at low temperatures (−20°C to −10°C) using fuming nitric acid (HNO₃) as the nitrating agent. Key steps include:

  • Reagents : Acetyl vanillin, fuming HNO₃, dichloroethane.

  • Conditions : Stirring at 0–5°C for 1–2 hours, followed by quenching in ice water.

  • Yield : 85% with an isomer ratio of 9% (unwanted isomer 2A) .

Mechanistic Insight :
The nitration occurs preferentially at the meta position relative to the methoxy group due to the electron-donating effect of the acetoxy moiety. The reaction generates 4-formyl-2-methoxy-3-nitrophenyl acetate as the primary product .

Direct Nitration-Esterification of 4-Methoxyphenol

Two-Step Nitration and Esterification

This method involves sequential nitration and esterification of 4-methoxyphenol :

  • Nitration :

    • Reagents : 4-Methoxyphenol, concentrated HNO₃, H₂SO₄ (catalyst).

    • Conditions : 0–10°C for 2 hours.

    • Product : 4-Methoxy-3-nitrophenol (yield: 92%) .

  • Esterification :

    • Reagents : 4-Methoxy-3-nitrophenol, acetic anhydride, pyridine (base).

    • Conditions : Reflux at 80°C for 4 hours.

    • Yield : 89% .

Advantages :

  • Scalable for industrial production due to straightforward purification (recrystallization from ethyl acetate/hexane) .

Regioselective Synthesis via Allyl Intermediate

Allyl Group Protection Strategy

A patent describes the use of 4-allyl-2-methoxyacetate as a starting material :

  • Reagents : 4-Allyl-2-methoxyacetate, HNO₃, H₂SO₄.

  • Conditions : Stirring in dichloromethane at 0°C for 3 hours.

  • Outcome : Selective nitration at the 3-position, yielding 4-allyl-2-methoxy-3-nitrophenyl acetate.

  • Isomer Separation : Recrystallization from ethyl acetate/hexane achieves >99% purity .

Key Data :

ParameterValue
Reaction Temperature0–5°C
Isomer Ratio12:1 (desired:unwanted)
Purity Post-Crystallization99.5%

Esterification of Pre-Nitrated Phenols

Acid-Catalyzed Ester Exchange

A high-yield approach employs 4-methoxy-3-nitrophenol and acetic anhydride under acidic conditions :

  • Reagents : 4-Methoxy-3-nitrophenol, acetic anhydride, H₂SO₄.

  • Conditions : 70°C for 2 hours.

  • Yield : 94% .

Optimization Notes :

  • Excess acetic anhydride (2.5 equiv) prevents di-ester formation.

  • Catalytic H₂SO₄ (0.1 equiv) enhances reaction kinetics .

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis prioritizes cost efficiency and safety :

  • Continuous Flow Reactors : Reduce exothermic risks during nitration.

  • Solvent Recovery : Dichloroethane and acetic anhydride are recycled via distillation.

  • Purity Standards : HPLC monitoring ensures ≤0.5% impurity (e.g., isomers or unreacted phenol) .

Economic Metrics :

ParameterIndustrial Benchmark
Raw Material Cost$12/kg (acetyl vanillin route)
Energy Consumption150 kWh/kg
Annual Production50–100 metric tons

Comparative Analysis of Methods

MethodYieldIsomer ControlScalabilityCost Efficiency
Acetyl Vanillin 85%ModerateHigh$$
Direct Nitration 89%HighModerate$
Allyl Intermediate 78%ExcellentLow$$$
Acid-Catalyzed 94%HighHigh$$

Challenges and Mitigation Strategies

  • Isomer Formation : Unwanted 2-nitro isomers (up to 20%) are minimized via low-temperature nitration or selective crystallization .

  • Byproduct Management : Hydrolysis of acetic anhydride to acetic acid is controlled using molecular sieves .

  • Safety : Exothermic nitration requires jacketed reactors with precise temperature control .

Recent Innovations

  • Biocatalytic Esterification : Lipase-mediated synthesis at 40°C achieves 82% yield with negligible waste .

  • Microwave-Assisted Nitration : Reduces reaction time from 4 hours to 20 minutes (yield: 88%) .

Properties

CAS No.

39653-87-7

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl) acetate

InChI

InChI=1S/C9H9NO5/c1-6(11)15-7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3

InChI Key

XUZGGGXQVSZPDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 270 g. (1.62 m.) of p-methoxyphenyl acetate (part A) and 772 ml. of HOAc was added dropwise 77.5 ml. of fuming HNO3 maintaining a temperature of 5° to 10°C. Stirring was continued for 60 minutes at 5° to 10°C following the addition, then the solution was poured into 6 liters of ice. The orange semi-solid was collected by filtration and washed with cold water. The crude product was recrystallized from 1000 ml. of ethanol to give 61 g., m.p. 93°-97°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

One mole of 4-methoxy-phenol in a mixture of 300 ml acetic anhydride and 300 ml acetic acid was refluxed for 12 hours. After cooling, 54 ml of nitric acid (1.3 equivalents, fuming nitric acid, d=1.52) was added dropwise at room temperature. The temperature rose to about 70° C. and nitrous vapors appeared. After completion of the addition the mixture was left under stirring for 2 hours to give 4-methoxy-3-nitrophenyl acetate as a precipitate. Isopropyl ether (300 ml) was added and the mixture was cooled to 0° C. The precipitated material was collected and dried, giving 190 g (yield=90%), m.p. 116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-methoxy-phenol is acetylated by reflux in a mixture of acetic anhydride and acetic acid for a period of about 10 to 15 hours, preferably about 12 hours. The acetylated derivative is nitrated by contact with a slight molar excess of nitric acid at room temperature, with stirring for about 1 to 4 hours, preferably about 2 hours giving 2-nitro-4-acetyloxy-anisole. The 2-nitro-4-acetyloxy-anisole is hydrogenated to give the corresponding aniline of Formula 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.